α-Glucosidase Inhibition: 5-Iodo N-Sulfonyl Derivatives Match or Exceed Acarbose Potency
In the Mphahlele et al. (2024) study, a systematic three-way comparison of C-5 unsubstituted (2a–f), 5-bromo (2g–l), and 5-iodo (2m–r) N-sulfonyl-3-methylindazoles was conducted against α-glucosidase. The 5-iodo derivatives 2p and 2q exhibited strong inhibitory activity with IC50 values within the range of 0.72–1.20 µM, outperforming the clinical α-glucosidase inhibitor acarbose (IC50 = 1.30 ± 0.02 µM). Notably, not all 5-iodo derivatives were equipotent—only specific N-sulfonyl substitution patterns yielded high activity—while the majority of C-5 unsubstituted analogs (2a, 2c, 2e) were inactive or weakly active, demonstrating that the 5-iodo substituent is a necessary but not sufficient determinant of potency [1].
| Evidence Dimension | In vitro α-glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5-Iodo derivatives 2p and 2q: IC50 = 0.72 ± 0.03 – 1.20 ± 0.01 µM (range of active compounds) |
| Comparator Or Baseline | Acarbose (reference inhibitor): IC50 = 1.30 ± 0.02 µM; C-5 unsubstituted analogs 2a, 2c, 2e: inactive/weakly active |
| Quantified Difference | 5-Iodo derivatives 2p/2q are up to 1.8-fold more potent than acarbose; substantially more active than unsubstituted analogs (qualitative difference from inactive to sub-µM) |
| Conditions | In vitro enzymatic assay; α-glucosidase enzyme; compounds tested as N-(alkyl/arylsulfonyl)-3-methylindazole derivatives |
Why This Matters
This provides direct, assay-matched evidence that the 5-iodo substitution pattern (in appropriate sulfonamide contexts) yields α-glucosidase inhibitory activity exceeding the clinical benchmark acarbose, whereas the C-5 unsubstituted parent scaffold is inactive—establishing the 5-iodo derivative as a required intermediate for antidiabetic SAR programs.
- [1] Mphahlele MJ, Magwaza NM, More GK, Elhenawy AA. Synthesis, structure of the N-(Alkyl/Arylsulfonyl) substituted 5-(Bromo/Iodo)-3-methylindazoles and bioactivity screening against some of the biochemical targets linked to type 2 diabetes mellitus. Journal of Molecular Structure. 2024;1312:138636. View Source
